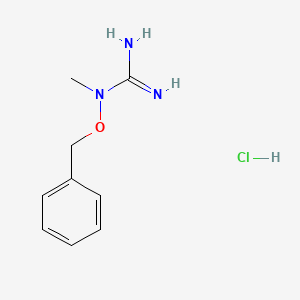
Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride is a chemical compound that belongs to the guanidine family. Guanidines are known for their strong basicity and ability to form stable salts with acids. This particular compound is characterized by the presence of a benzyloxy group and a methyl group attached to the guanidine core, with hydrochloride as the counterion. Guanidine derivatives are widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride typically involves the reaction of benzyloxyamine with methyl isocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of guanidine derivatives often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials are typically sourced from bulk chemical suppliers, and the reactions are optimized for efficiency and cost-effectiveness. Purification steps such as crystallization or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the guanidine derivative.
Reduction: Corresponding amines.
Substitution: Various substituted guanidine derivatives depending on the nucleophile used.
Scientific Research Applications
Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to denature proteins.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with various functional groups, while the benzyloxy and methyl groups provide additional steric and electronic effects. These interactions can modulate the activity of enzymes, disrupt protein structures, and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Guanidine hydrochloride: A simpler guanidine derivative used as a protein denaturant and in the treatment of myasthenia gravis.
Phenylguanidine: Contains a phenyl group instead of a benzyloxy group, used in organic synthesis and as a ligand in coordination chemistry.
Methylguanidine: Lacks the benzyloxy group, commonly found in biological systems as a metabolite of creatinine.
Uniqueness
Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride is unique due to the presence of both benzyloxy and methyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other guanidine derivatives.
Properties
CAS No. |
829-94-7 |
|---|---|
Molecular Formula |
C9H14ClN3O |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
1-methyl-1-phenylmethoxyguanidine;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c1-12(9(10)11)13-7-8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H3,10,11);1H |
InChI Key |
LKXYFMNDPKWSIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=N)N)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


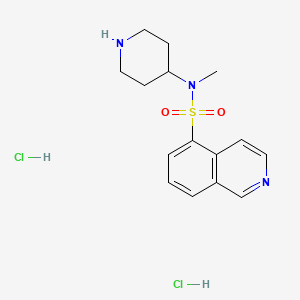
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
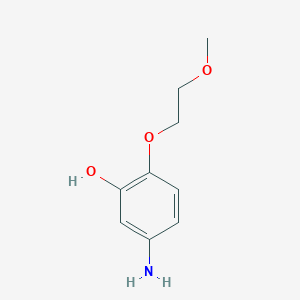
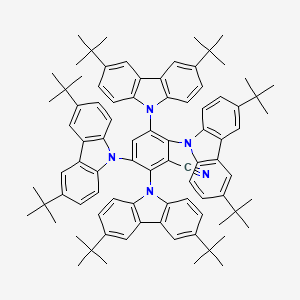
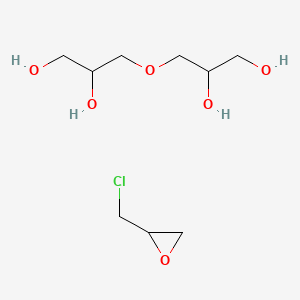
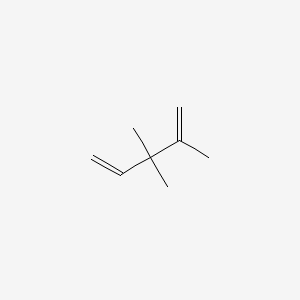
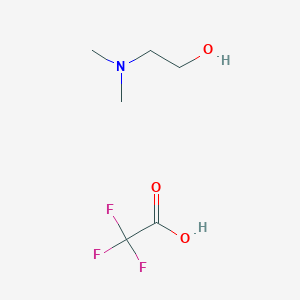
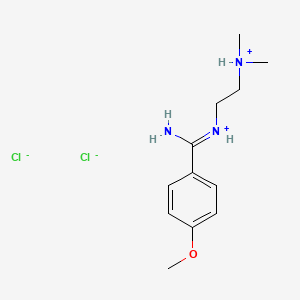
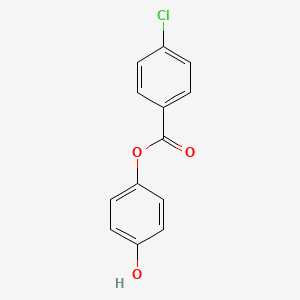

![N-Phenyl-N-[3-(tetrahydro-1,3-dimethyl-2,4,6-trioxo-5(2H)-pyrimidinylidene)-1-propenyl]acetamide](/img/structure/B13786852.png)
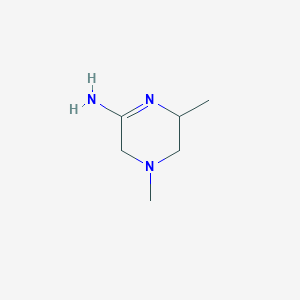
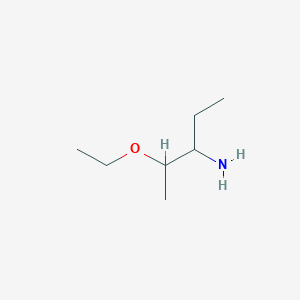
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
